
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione is an organic compound with the molecular formula C10H9N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the final product, 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of more oxidized pyrazole derivatives.
Reduction: Formation of 3-Methyl-1-(4-aminophenyl)-1H-pyrazole-4,5-dione.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in binding to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-(4-aminophenyl)-1H-pyrazole-4,5-dione
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Uniqueness
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione is unique due to its specific combination of a nitro group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
60759-53-7 |
|---|---|
Molekularformel |
C10H7N3O4 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
5-methyl-2-(4-nitrophenyl)pyrazole-3,4-dione |
InChI |
InChI=1S/C10H7N3O4/c1-6-9(14)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3 |
InChI-Schlüssel |
QHYZPTONCBMSAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


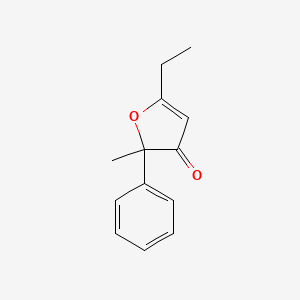
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
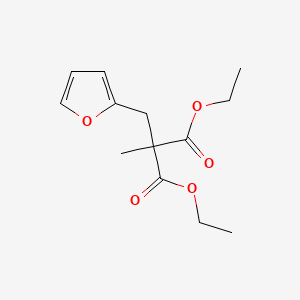

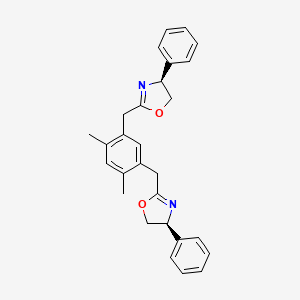
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

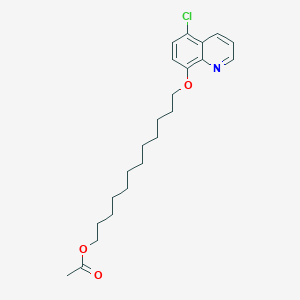
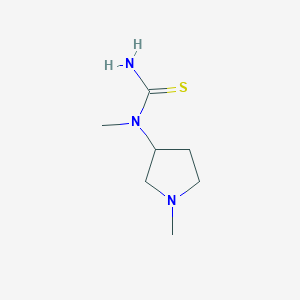
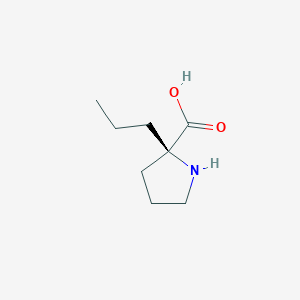
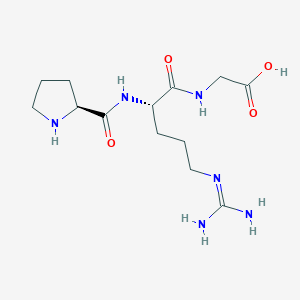
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
